Cas no 958967-16-3 (3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide)

3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide
- 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
- HMS2250I07
- 3-cyclohexyl-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
- Oprea1_296687
- SMR000015915
- AB00429581-05
- CHEMBL1350171
- F0561-0160
- 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide
- 958967-16-3
- AKOS024583901
- MLS000101029
-
- Inchi: 1S/C22H29N3O2S/c1-15-7-6-10-20(16(15)2)25-22(18-13-28(27)14-19(18)24-25)23-21(26)12-11-17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3,(H,23,26)
- InChI Key: IUSGMFJDFOALHV-UHFFFAOYSA-N
- SMILES: S1(CC2C(C1)=C(N(C1C=CC=C(C)C=1C)N=2)NC(CCC1CCCCC1)=O)=O
Computed Properties
- Exact Mass: 399.19804835g/mol
- Monoisotopic Mass: 399.19804835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 580
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.2Ų
- XLogP3: 3.9
3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0561-0160-20μmol |
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide |
958967-16-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0561-0160-2μmol |
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide |
958967-16-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0561-0160-15mg |
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide |
958967-16-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0561-0160-4mg |
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide |
958967-16-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0561-0160-10μmol |
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide |
958967-16-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0561-0160-1mg |
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide |
958967-16-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0561-0160-3mg |
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide |
958967-16-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0561-0160-10mg |
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide |
958967-16-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0561-0160-100mg |
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide |
958967-16-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0561-0160-5μmol |
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide |
958967-16-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
Additional information on 3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide
Exploring the Versatile Applications of 3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide (CAS No. 958967-16-3)
In the ever-evolving landscape of chemical research and pharmaceutical development, 3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide (CAS No. 958967-16-3) has emerged as a compound of significant interest. This thienopyrazole derivative showcases a unique molecular structure that combines a cyclohexyl group, a 2,3-dimethylphenyl moiety, and a propanamide tail, making it a fascinating subject for researchers in medicinal chemistry and material science.
The compound's CAS number 958967-16-3 serves as its unique identifier in chemical databases, ensuring precise tracking in research publications and patent filings. Its complex name, while intimidating at first glance, reveals much about its structural characteristics. The presence of both thieno[3,4-c]pyrazole and propanamide components suggests potential biological activity, particularly in areas such as enzyme inhibition or receptor modulation.
Recent scientific inquiries into thienopyrazole derivatives have focused on their potential therapeutic applications. The 5-oxo-2H,4H,6H-5lambda4 configuration in this particular compound suggests interesting electronic properties that could influence its binding characteristics. Researchers are particularly interested in how the cyclohexyl-N-2-(2,3-dimethylphenyl) substitution pattern might affect the molecule's pharmacokinetic profile.
From a synthetic chemistry perspective, 3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide represents an excellent example of modern heterocyclic chemistry. The thieno[3,4-c]pyrazole core is particularly noteworthy as it combines the electronic properties of thiophene with the versatile reactivity of pyrazoles. This combination has led to investigations into its potential as a building block for more complex pharmaceutical agents.
The compound's propanamide terminus offers additional points for structural modification, making it a valuable intermediate in drug discovery programs. Many researchers are exploring whether modifications to this portion of the molecule could enhance its biological activity or improve its solubility profile. The presence of the 2,3-dimethylphenyl group adds an aromatic component that may contribute to π-stacking interactions in biological systems.
In material science applications, the thieno[3,4-c]pyrazole core of this compound has attracted attention for its potential electronic properties. The conjugated system present in the molecule suggests possible applications in organic electronics, particularly when considering the growing interest in organic semiconductor materials. The cyclohexyl and dimethylphenyl substituents could influence the compound's crystallinity and film-forming properties.
Analytical chemists have developed specific methods for characterizing CAS 958967-16-3, employing techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for verifying the compound's purity and structure, especially when it's used as a reference standard or intermediate in pharmaceutical synthesis. The compound's stability under various conditions is another area of active investigation.
The pharmaceutical industry has shown particular interest in thienopyrazole-based compounds like this one due to their potential biological activities. While specific therapeutic applications for 3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide are still under investigation, related structures have shown promise in various areas of drug development. Researchers are particularly interested in how the 5-oxo group might participate in hydrogen bonding interactions with biological targets.
From a commercial perspective, the availability of CAS 958967-16-3 from chemical suppliers has facilitated research into its properties and potential applications. The compound is typically offered in research quantities, with purity specifications that meet the needs of most investigative studies. Its price point and availability make it accessible for academic and industrial researchers alike.
Environmental and safety considerations for 3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide follow standard laboratory chemical handling protocols. While not classified as hazardous under normal circumstances, proper personal protective equipment and good laboratory practices are recommended when working with this compound, as with all fine chemicals.
The future research directions for this compound appear promising. Many research groups are investigating whether structural analogs of 3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide might offer improved properties for specific applications. The ability to modify various portions of the molecule while maintaining its core thieno[3,4-c]pyrazole structure provides numerous opportunities for structure-activity relationship studies.
In conclusion, 3-cyclohexyl-N-2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide (CAS No. 958967-16-3) represents an intriguing example of modern heterocyclic chemistry with potential applications across multiple scientific disciplines. Its unique structural features, particularly the combination of thieno[3,4-c]pyrazole and propanamide moieties, make it a valuable compound for further investigation in both pharmaceutical and materials science research.
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